REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([NH2:7])[NH:5][N:6]=1.[CH3:8][C:9](=O)[CH2:10][C:11](=O)[CH2:12][CH2:13][CH2:14][CH2:15]C>N1CCCCC1.C(O)C>[CH2:12]([C:11]1[N:5]2[N:6]=[C:2]([CH3:1])[CH:3]=[C:4]2[N:7]=[C:9]([CH3:8])[CH:10]=1)[CH2:13][CH2:14][CH3:15]
|
Name
|
|
Quantity
|
217 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C(NN1)N
|
Name
|
|
Quantity
|
339 mg
|
Type
|
reactant
|
Smiles
|
CC(CC(CCCCC)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrate to dryness
|
Type
|
CUSTOM
|
Details
|
Purify by silica gel column chromatography (0-20% ethyl acetate in hexane)
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
ADDITION
|
Details
|
a mixture of two isomers (2 g)
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)C1=CC(=NC=2N1N=C(C2)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |